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3-Phenyl-2-cyclopenten-1-one is an organic compound characterized by the molecular formula and a molecular mass of 158.20 g/mol. This compound features a cyclopentenone ring with a phenyl group attached at the third position, giving it unique structural and chemical properties. It is recognized for its distinctive reactivity due to the conjugated double bond and carbonyl functional group, which can participate in various
These reactions highlight the compound's versatility in organic synthesis and its potential applications in medicinal chemistry.
Research indicates that 3-Phenyl-2-cyclopenten-1-one exhibits notable biological activities, including:
The exact mechanisms of action are still under investigation, but its electrophilic nature allows it to interact with biological macromolecules, potentially influencing cellular signaling pathways .
The synthesis of 3-Phenyl-2-cyclopenten-1-one can be achieved through several methods:
These methods provide flexibility in producing 3-Phenyl-2-cyclopenten-1-one for research and industrial applications.
3-Phenyl-2-cyclopenten-1-one finds applications across various fields:
Studies on the interactions of 3-Phenyl-2-cyclopenten-1-one with biological systems are ongoing. Preliminary findings suggest that it may interact with specific enzymes and receptors involved in inflammatory responses. These interactions could lead to modulation of signaling pathways associated with disease processes, warranting further investigation into its therapeutic potential .
Several compounds share structural similarities with 3-Phenyl-2-cyclopenten-1-one, each exhibiting unique properties:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 3-Methyl-2-cyclopenten-1-one | C9H10O | Contains a methyl group; different reactivity profile |
| 3-Chloro-2-cyclopenten-1-one | C11H9ClO | Contains a chlorine substituent; differing polarity |
| 3-Methoxy-2-cyclopenten-1-one | C10H10O2 | Contains a methoxy group; potential for different interactions |
| 3-Isopropyl-2-cyclopenten-1-one | C11H12O | Features an isopropyl group; distinct physical properties |
The uniqueness of 3-Phenyl-2-cyclopenten-1-one lies in its phenyl substituent, which influences its chemical behavior and biological activity compared to these similar compounds. Its capacity to engage in diverse
Nuclear magnetic resonance spectroscopy represents a fundamental analytical technique for the structural elucidation and conformational analysis of 3-Phenyl-2-cyclopenten-1-one. The compound exhibits characteristic spectroscopic signatures that reflect its unique α,β-unsaturated cyclic ketone architecture with pendant phenyl substitution [1] [2].
¹H Nuclear Magnetic Resonance Characteristics
The proton nuclear magnetic resonance spectrum of 3-Phenyl-2-cyclopenten-1-one demonstrates distinct resonance patterns that arise from the electronic environment of individual hydrogen atoms within the molecular framework. The aromatic protons of the phenyl substituent typically resonate in the downfield region between 7.2 and 7.8 ppm, reflecting the characteristic deshielding effects of the aromatic π-electron system [1] [2]. These signals appear as multipicity patterns consistent with ortho-, meta-, and para-coupling relationships within the benzene ring.
The olefinic proton at the 2-position of the cyclopentenone ring exhibits a distinctive chemical shift at approximately 7.8 to 8.0 ppm, positioned downfield due to the conjugation between the alkene and carbonyl functionalities [3]. This characteristic resonance serves as a diagnostic signal for the presence of the α,β-unsaturated ketone system.
The methylene protons of the cyclopentenone ring system display characteristic chemical shifts in the aliphatic region. The methylene protons adjacent to the carbonyl group (C-5 position) typically resonate between 2.5 and 2.7 ppm, while those at the C-4 position appear in a similar chemical shift range, with slight variations depending on their stereochemical environment and coupling patterns [4].
¹³C Nuclear Magnetic Resonance Analysis
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the chemical shift positions of individual carbon atoms. The carbonyl carbon represents the most diagnostic signal, typically appearing at approximately 210 ppm, characteristic of α,β-unsaturated ketone systems [1] [5]. This chemical shift reflects the electronic environment created by the conjugated π-system.
The aromatic carbon atoms of the phenyl substituent exhibit resonances in the range of 125 to 140 ppm, with specific chemical shifts dependent upon their substitution pattern and electronic environment [1]. The quaternary aromatic carbon directly attached to the cyclopentenone ring may exhibit slightly different chemical shift characteristics due to the electron-withdrawing nature of the adjacent unsaturated ketone system.
The alkene carbon at the 3-position demonstrates a characteristic downfield shift to approximately 160 ppm, reflecting its participation in the extended conjugation system [1]. The aliphatic carbon atoms of the cyclopentenone ring appear in the typical saturated carbon region between 20 and 40 ppm.
2D-COSY Nuclear Magnetic Resonance Correlations
Two-dimensional correlation spectroscopy provides crucial information regarding the connectivity patterns and spatial relationships between protons within the molecular structure [6]. The 2D-COSY spectrum of 3-Phenyl-2-cyclopenten-1-one reveals characteristic cross-peaks that confirm the structural assignment and aid in complete signal assignment.
Cross-peaks between aromatic protons establish the substitution pattern of the phenyl ring, while correlations between the vinyl proton and adjacent methylene protons confirm the connectivity within the cyclopentenone framework. The methylene protons exhibit mutual coupling patterns that reflect their geminal and vicinal relationships within the five-membered ring system.
Infrared Spectroscopic Features
Infrared spectroscopy provides detailed information regarding the vibrational modes and functional group characteristics of 3-Phenyl-2-cyclopenten-1-one. The most prominent and diagnostic absorption occurs in the carbonyl stretching region, where the conjugated ketone functionality exhibits a characteristic frequency at approximately 1696 cm⁻¹ [7]. This frequency represents a bathochromic shift from typical saturated ketone absorption bands, reflecting the extended conjugation between the carbonyl group and the adjacent alkene functionality.
The aromatic carbon-carbon stretching vibrations appear as multiple bands in the region between 1500 and 1600 cm⁻¹, characteristic of substituted benzene rings [8]. The aromatic carbon-hydrogen stretching modes typically occur in the region around 3030 to 3080 cm⁻¹, while the aliphatic carbon-hydrogen stretching vibrations appear between 2850 and 2950 cm⁻¹.
The alkene carbon-carbon stretching vibration manifests as a characteristic band at approximately 1626 cm⁻¹, reflecting the conjugated nature of the double bond system [7]. Additional fingerprint region absorptions provide detailed structural information regarding out-of-plane bending modes and skeletal vibrations specific to the cyclopentenone framework.
Time-resolved infrared spectroscopy studies have revealed the triplet excited state characteristics of 3-Phenyl-2-cyclopenten-1-one, demonstrating distinct vibrational signatures that differ from the ground state spectrum [9] [8]. These investigations provide insights into the photophysical properties and excited state dynamics of the compound.
Ultraviolet-Visible Absorption Properties
The ultraviolet-visible absorption spectrum of 3-Phenyl-2-cyclopenten-1-one exhibits characteristic features that arise from the extended conjugation system encompassing the phenyl ring, alkene functionality, and carbonyl group. The primary absorption maximum typically occurs in the ultraviolet region around 220 nm, corresponding to π→π* electronic transitions within the conjugated system [10] [11].
The extended conjugation between the phenyl substituent and the α,β-unsaturated ketone system results in a bathochromic shift compared to non-conjugated analogs. This electronic delocalization enhances the molar absorptivity and extends the absorption envelope into longer wavelength regions [12].
Secondary absorption features may appear at higher wavelengths, reflecting n→π* transitions associated with the carbonyl functionality. These weaker absorptions typically occur in the 280-320 nm region and provide additional structural information regarding the electronic environment of the ketone group [13].
The phase transition characteristics of 3-Phenyl-2-cyclopenten-1-one reflect the molecular structure and intermolecular interactions within the crystalline and liquid phases. The compound exhibits a melting point of -23°C, indicating a relatively low degree of intermolecular association in the solid state [14] [15]. This temperature represents the equilibrium between the crystalline and liquid phases under standard atmospheric pressure conditions.
The relatively low melting point can be attributed to the molecular geometry and lack of strong intermolecular hydrogen bonding interactions. The phenyl substituent introduces steric hindrance that may prevent efficient crystal packing, while the absence of hydrogen bond donors limits the formation of extended intermolecular networks [16].
The boiling point of 3-Phenyl-2-cyclopenten-1-one occurs at 234.9°C under standard atmospheric pressure (760 mmHg) [17]. This temperature reflects the energy required to overcome intermolecular van der Waals forces and dipole-dipole interactions within the liquid phase. The compound also exhibits a reduced pressure boiling point of 144°C at 0.5 Torr, demonstrating the typical relationship between vapor pressure and temperature [14].
The heat of vaporization can be estimated from the boiling point characteristics and provides information regarding the strength of intermolecular interactions in the liquid phase. The relatively high boiling point compared to the melting point indicates significant liquid-phase intermolecular association through π-π stacking interactions between aromatic rings and dipole-dipole interactions involving the carbonyl functionality.
The solubility characteristics of 3-Phenyl-2-cyclopenten-1-one across various solvent systems provide insight into the intermolecular interactions and polarity characteristics of the compound. The molecular structure, containing both hydrophobic aromatic components and a polar carbonyl functionality, results in intermediate polarity characteristics that influence solubility behavior.
Protic Solvent Interactions
In protic solvents such as ethanol and methanol, 3-Phenyl-2-cyclopenten-1-one demonstrates favorable solubility characteristics. The carbonyl oxygen atom can participate in hydrogen bonding interactions with the hydroxyl groups of alcoholic solvents, while the aromatic phenyl ring provides favorable van der Waals interactions with the organic solvent matrix [1].
The solubility in water is expected to be limited due to the predominantly hydrophobic character of the molecule. The aromatic phenyl substituent and the hydrocarbon framework of the cyclopentenone ring contribute to poor water solubility, despite the presence of the polar carbonyl functionality.
Aprotic Solvent Compatibility
Aprotic organic solvents demonstrate excellent compatibility with 3-Phenyl-2-cyclopenten-1-one. Chloroform and carbon tetrachloride provide favorable solvation environments, as evidenced by their frequent use in nuclear magnetic resonance and infrared spectroscopic studies [18] [1]. These solvents offer appropriate polarity characteristics and minimal interference with spectroscopic measurements.
Diethyl ether and benzene represent additional compatible solvent systems that provide good solubility for 3-Phenyl-2-cyclopenten-1-one. The aromatic character of benzene offers particularly favorable π-π interactions with the phenyl substituent, while ether solvents provide appropriate polarity matching with the carbonyl functionality [19].
Solvent Effects on Spectroscopic Properties
The choice of solvent system significantly influences the spectroscopic properties of 3-Phenyl-2-cyclopenten-1-one. Nuclear magnetic resonance chemical shifts may vary slightly between different solvents due to solvent-solute interactions and magnetic anisotropy effects. Similarly, infrared absorption frequencies can exhibit minor variations depending on the hydrogen bonding and dipole-dipole interactions with the solvent matrix [20].